molecular formula C16H11FN2O3 B2568960 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 518351-12-7

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2568960
CAS RN: 518351-12-7
M. Wt: 298.273
InChI Key: SATVAAIWIJCQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer treatment. This molecule belongs to the family of indolinone compounds and has been shown to selectively target the cysteine residue in the ATP-binding site of fibroblast growth factor receptor (FGFR) kinases.

Mechanism Of Action

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide selectively targets the cysteine residue in the ATP-binding site of FGFR kinases. This results in the inhibition of the kinase activity, which in turn leads to the downregulation of downstream signaling pathways that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to exhibit potent inhibitory activity against FGFR1-4 kinases. This inhibition results in the downregulation of several signaling pathways that are involved in cell proliferation, survival, and angiogenesis. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in lab experiments is its high selectivity for FGFR kinases. This allows for the specific targeting of these kinases without affecting other kinases in the cell. However, one of the limitations of using 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. One potential direction is to explore the use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate the potential use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in the treatment of other diseases that involve FGFR kinases, such as skeletal dysplasias. Additionally, further studies are needed to optimize the synthesis and formulation of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide for clinical use.

Synthesis Methods

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then subjected to a series of reactions that involve cyclization, oxidation, and deprotection to yield the final product, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential use in cancer treatment. FGFR kinases are known to play a crucial role in the growth and survival of cancer cells, and 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to selectively inhibit the activity of these kinases. Several studies have demonstrated the efficacy of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVAAIWIJCQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.